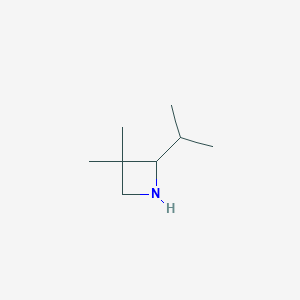

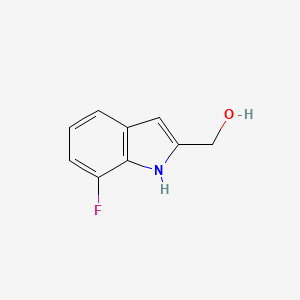

(7-フルオロ-1H-インドール-2-イル)メタノール

説明

“(7-Fluoro-1H-indol-2-yl)methanol” is a chemical compound with the molecular formula C9H8FNO . It has a molecular weight of 165.16 . This compound is also known as 1H-Indole-2-methanol, 7-fluoro- .

Molecular Structure Analysis

The molecular structure of “(7-Fluoro-1H-indol-2-yl)methanol” consists of a 1H-indol-2-yl group and a fluoro group at the 7th position . The exact mass of the compound is 165.058990 .

Physical and Chemical Properties Analysis

“(7-Fluoro-1H-indol-2-yl)methanol” has a density of 1.4±0.1 g/cm3 and a boiling point of 363.8±27.0 °C at 760 mmHg . The flash point of the compound is 173.8±23.7 °C . The compound’s LogP value is 1.01, indicating its lipophilicity . The vapour pressure is 0.0±0.9 mmHg at 25°C , and the index of refraction is 1.674 .

科学的研究の応用

抗ウイルス活性

(7-フルオロ-1H-インドール-2-イル)メタノール: 誘導体は、抗ウイルス剤としての可能性について研究されています。 例えば、同様のインドール構造を持つ化合物は、インフルエンザAウイルスに対して阻害活性を示しており、そのうちの1つの化合物は、7.53 μmol/LのIC50値とCoxB3ウイルスに対する高い選択性指数を示しています 。これは、(7-フルオロ-1H-インドール-2-イル)メタノールの誘導体を合成し、様々なウイルス病原体に対する有効性を試験することができることを示唆しています。

将来の方向性

Indole derivatives, such as “(7-Fluoro-1H-indol-2-yl)methanol”, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are of wide interest because of their diverse biological and clinical applications . Therefore, future research could focus on exploring the potential applications of “(7-Fluoro-1H-indol-2-yl)methanol” in various fields, including pharmaceuticals and biotechnology.

作用機序

Target of Action

It is known that indole derivatives, which include (7-fluoro-1h-indol-2-yl)methanol, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that influences the function of these targets . This interaction can lead to changes in cellular processes, potentially resulting in the biological activities mentioned above .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . These pathways could be related to the various biological activities that indole derivatives are known to possess .

Pharmacokinetics

The electrochemical properties of indole derivatives have been studied, and this information could be useful for understanding their pharmacokinetic properties .

Result of Action

Given the wide range of biological activities associated with indole derivatives, it can be inferred that the effects could be diverse, depending on the specific targets and pathways involved .

特性

IUPAC Name |

(7-fluoro-1H-indol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c10-8-3-1-2-6-4-7(5-12)11-9(6)8/h1-4,11-12H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNYWCKVYCYZQGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)NC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

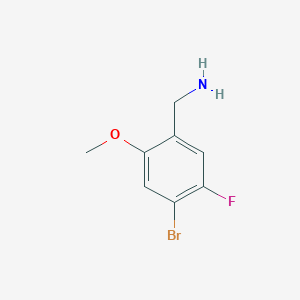

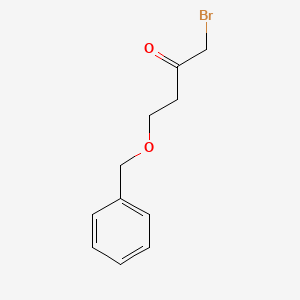

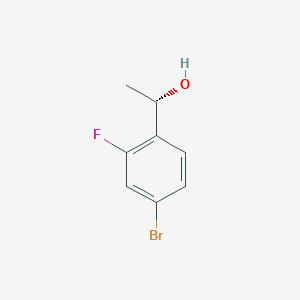

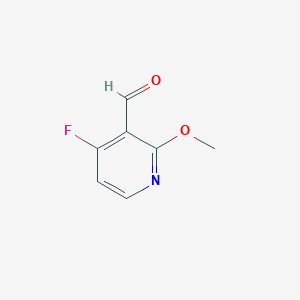

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-ylmethyl}(methyl)amine](/img/structure/B1447588.png)

![hexahydro-1H-cyclopenta[c]furan-5-amine](/img/structure/B1447600.png)

![2-Bromo-5H,6H,7H-pyrrolo[1,2-A]imidazole](/img/structure/B1447603.png)